![molecular formula C11H13NO2 B072404 4-Morpholinobenzaldehyde CAS No. 1204-86-0](/img/structure/B72404.png)
4-Morpholinobenzaldehyde
Overview
Description
4-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, which comprises heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholines and their derivatives are widely studied for their diverse applications in medicinal, organic chemistry, and as building blocks in the synthesis of biologically active substances (Palchikov, 2013).
Synthesis Analysis
The synthesis of 4-Morpholinobenzaldehyde and its derivatives can involve various starting materials, including vicinal amino alcohols, oxiranes, and aziridines. These compounds are utilized in numerous chemical reactions as catalysts, auxiliaries, or as intermediates in the production of other biologically active substances. The synthesis approaches highlight the versatility of morpholines in organic synthesis (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives, including 4-Morpholinobenzaldehyde, possess a unique molecular structure characterized by the presence of the morpholine ring. This ring structure plays a crucial role in determining the chemical behavior and reactivity of these compounds. The molecular structure analysis of morpholine derivatives reveals their potential as versatile intermediates in organic synthesis and pharmaceutical applications (Asif & Imran, 2019).
Scientific Research Applications
Antibiotic Activity against Multidrug-Resistant Strains : 4-(Phenylsulfonyl) morpholine, a derivative, shows potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi, demonstrating enhanced effects in combination with other antibiotics (Oliveira et al., 2015).
Morpholine in Pharmaceutical Development : Morpholine and its derivatives, including 4-Morpholinobenzaldehyde, are highlighted for their significance in pharmaceutical applications. They are known for their polarity, solubility, and cost-effectiveness, making them suitable for the synthesis of various potent drugs (Rupak et al., 2016).
PI3K-AKT-mTOR Pathway Inhibitors : 4-(Pyrimidin-4-yl)morpholines are used as pharmacophores for PI3K and PIKKs inhibition, highlighting the role of morpholine derivatives in cancer research and therapy (Hobbs et al., 2019).
Fluorescent Histone Deacetylase Inhibitors : 4-Morpholinobenzaldehyde derivatives, like 4-morpholinoscriptaid, have been used in fluorescence microscopy studies for cellular imaging, aiding in the study of histone deacetylase inhibitors (Fleming et al., 2015).
Antimicrobial Agents : Dihydropyrazole derivatives containing morpholine have been synthesized and evaluated as antimicrobial agents, showing significant activity against various bacterial strains (Wang et al., 2015).
Versatile Scaffold in Medicinal Chemistry : Morpholine is a versatile scaffold in drug design due to its wide range of biological activities and favorable drug-like properties, making it a significant component in enzyme inhibitors and receptor affinity molecules (Kourounakis et al., 2020).
Ionic Liquid Applications : 4-Benzyl-4-methylmorpholinium salts, related to morpholine, have been explored for their physicochemical properties, cytotoxicity, and biodegradability, showing potential in green chemistry applications (Pernak et al., 2011).
Gene Expression Studies in Zebrafish : Morpholine oligomers have been used to manipulate gene expression in zebrafish, aiding in the study of gene functions and networks (Wang et al., 2012).
Safety And Hazards
The safety data sheet for 4-Morpholinobenzaldehyde indicates that it is combustible and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAQOAXQMISINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303076 | |
Record name | 4-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzaldehyde | |
CAS RN |
1204-86-0 | |
Record name | 4-Morpholinobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 156543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1204-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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